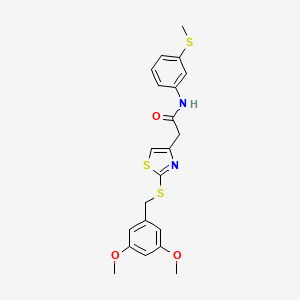

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide

Descripción

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazole ring, a benzyl thioether, and an acetamide group, making it a versatile molecule for chemical modifications and biological studies.

Propiedades

IUPAC Name |

2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(3-methylsulfanylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S3/c1-25-17-7-14(8-18(11-17)26-2)12-28-21-23-16(13-29-21)10-20(24)22-15-5-4-6-19(9-15)27-3/h4-9,11,13H,10,12H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAVYFMBYWRTKLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CSC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)SC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the benzyl thioether and acetamide groups. Common reagents used in these reactions include thionyl chloride, dimethoxybenzyl chloride, and methylthiophenylamine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the synthesis process. Purification methods such as recrystallization and chromatography are employed to obtain the final product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

Reduction: Lithium aluminum hydride, typically in anhydrous ether solvents.

Substitution: Electrophilic reagents like bromine or nitric acid, often in the presence of a catalyst.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic derivatives, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazole ring and aromatic groups allow it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparación Con Compuestos Similares

Similar Compounds

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide: shares structural similarities with other thiazole-based compounds and benzyl thioethers.

Thiazole derivatives: Known for their diverse biological activities and applications in medicinal chemistry.

Benzyl thioethers: Commonly used in organic synthesis and as intermediates in the production of pharmaceuticals.

Uniqueness

What sets 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Actividad Biológica

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide is a complex organic compound that belongs to the class of thiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structural features of this compound, particularly the thiazole ring and various functional groups, contribute to its pharmacological profile.

Chemical Structure

The molecular formula of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide is C22H23N3O3S2. The following table summarizes its key structural components:

| Component | Description |

|---|---|

| Thiazole Ring | Contains sulfur and nitrogen atoms |

| Methoxy Groups | Two methoxy groups enhance solubility |

| Benzylthio Group | Imparts unique chemical reactivity |

| Acetamide Group | Influences pharmacokinetic properties |

Antimicrobial Properties

Research indicates that compounds containing thiazole rings often exhibit significant antimicrobial activity. The thiazole moiety in this compound is believed to play a crucial role in its interaction with microbial targets. Studies have shown that related thiazole derivatives can effectively inhibit the growth of both gram-positive and gram-negative bacteria as well as certain fungi .

Anticancer Activity

The anticancer potential of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide has been explored in various studies. Compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth through mechanisms such as enzyme inhibition and receptor modulation . For instance, thiazole derivatives have been shown to target specific signaling pathways involved in cancer progression.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound may possess anti-inflammatory effects. The presence of the acetamide group is thought to contribute to these effects by modulating inflammatory mediators .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The thiazole ring and benzylthio group are likely involved in binding interactions with enzymes or receptors, while the acetamide moiety could influence the compound's pharmacokinetic properties. This interaction may lead to the modulation of enzymatic activities or receptor signaling pathways relevant to disease processes .

Case Studies

Several studies have investigated the biological activity of thiazole derivatives similar to 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide:

- Antimicrobial Study : A study evaluated a series of thiazole derivatives against various bacterial strains, revealing that certain compounds exhibited potent antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

- Anticancer Research : Another study focused on the anticancer properties of thiazole derivatives, demonstrating their ability to inhibit cell proliferation in breast cancer cell lines through apoptosis induction .

- Inflammatory Response : Research on related compounds indicated that thiazole derivatives could reduce inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Q. What are the key synthetic pathways for preparing 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including thioether formation, thiazole ring assembly, and amide coupling. A typical route begins with 3,5-dimethoxybenzyl mercaptan reacting with a thiazole precursor (e.g., 2-bromo-4-thiazolecarboxylic acid derivatives) under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage . Subsequent steps require coupling with 3-(methylthio)aniline via carbodiimide-mediated amidation (e.g., EDC/HOBt in dichloromethane). Optimization includes temperature control (0–25°C for amidation), solvent selection (polar aprotic solvents for thioether formation), and catalyst use (e.g., triethylamine for deprotonation) . Purity is monitored via TLC and confirmed by NMR (¹H/¹³C) and HRMS .

Q. Which spectroscopic techniques are most effective for structural confirmation and purity analysis?

1D/2D NMR (¹H, ¹³C, HSQC, HMBC) resolves the thiazole C4-H (δ ~7.5 ppm), benzyl thioether protons (δ ~4.5 ppm), and acetamide carbonyl (δ ~170 ppm). IR confirms the amide C=O stretch (~1650 cm⁻¹) and thioether C-S (~650 cm⁻¹) . High-resolution mass spectrometry (HRMS) validates the molecular ion peak (m/z ~458.6). Purity ≥95% is achieved via HPLC (C18 column, acetonitrile/water gradient) .

Q. What are the primary physicochemical properties influencing solubility and formulation?

The compound’s logP (~3.8, predicted) and low aqueous solubility (<0.1 mg/mL) arise from hydrophobic groups (3,5-dimethoxybenzyl, methylthiophenyl). Solubility enhancers include DMSO for in vitro assays and PEG-based matrices for in vivo studies . Thermal stability (TGA/DSC) shows decomposition above 200°C, suggesting solid-state storage at 4°C under inert gas .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance biological activity?

Systematic modifications include:

- Thiazole ring : Replace sulfur with selenium to modulate redox activity.

- Benzyl thioether : Introduce electron-withdrawing groups (e.g., -NO₂) to alter π-π stacking with target proteins.

- Acetamide side chain : Replace methylthio with sulfone (-SO₂-) to improve metabolic stability .

Biological assays (e.g., antimicrobial MIC, kinase inhibition) should compare derivatives using standardized protocols (CLSI guidelines for MIC; FRET-based kinase assays) .

Q. How can contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?

Contradictions may arise from off-target effects or assay interference. Strategies:

- Selectivity profiling : Screen against a panel of related enzymes (e.g., bacterial vs. human kinases) .

- Mechanistic studies : Use SPR or ITC to quantify binding affinities for primary targets (e.g., bacterial DNA gyrase) vs. mammalian topoisomerases .

- Metabolite analysis : LC-MS/MS identifies active metabolites contributing to cytotoxicity .

Q. What computational methods predict binding modes and pharmacokinetic properties?

- Docking (AutoDock Vina) : Models interactions with targets (e.g., EGFR kinase, PDB ID: 1M17), highlighting hydrogen bonds between the acetamide carbonyl and Lys721 .

- MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories .

- ADMET prediction (SwissADME) : Forecasts moderate BBB permeability (logBB = -0.5) and CYP3A4-mediated metabolism .

Q. How can synthetic byproducts or degradation products be characterized?

- LC-MS/MS : Identifies impurities (e.g., oxidation of methylthio to sulfone).

- Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to profile stability .

- X-ray crystallography : Resolves stereochemical byproducts (e.g., racemization at chiral centers) .

Q. What strategies mitigate off-target effects in in vivo models?

- Prodrug design : Mask the methylthio group with a cleavable ester to reduce hepatic toxicity.

- Targeted delivery : Conjugate with nanoparticles (e.g., PLGA) for tumor-specific accumulation via EPR effects .

- Dose optimization : Conduct PK/PD modeling in rodents to establish therapeutic windows .

Methodological Resources

- Synthetic Protocols : Multi-step organic synthesis with purity optimization .

- Analytical Workflows : NMR/HRMS/HPLC for structural validation .

- Computational Tools : Docking, MD simulations, and ADMET prediction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.